Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-

Medicinal Chemistry Structure-Activity Relationship (SAR) Positron Emission Tomography (PET)

Substituting fluorinated pyridine regioisomers alters electronic distribution and lipophilicity, compromising SAR reproducibility. This specific 5-fluoro-2-pyridinylmethyl hydroxylamine delivers: - TPSA 48.1 Ų & XLogP3 -0.1: Favorable CNS BBB penetration - Aminooxy group: Chemoselective oxime ligation for PROTAC ternary complex tuning - Patent-positioning advantage over non-fluorinated or 3-fluoro analogs

Molecular Formula C6H7FN2O
Molecular Weight 142.13 g/mol
Cat. No. B12279961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-
Molecular FormulaC6H7FN2O
Molecular Weight142.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1F)CON
InChIInChI=1S/C6H7FN2O/c7-5-1-2-6(4-10-8)9-3-5/h1-3H,4,8H2
InChIKeyYQYLMVSMCBPSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-: Fluorinated Building Block for Targeted Synthesis


Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]- (CAS 1002750-86-8) is a specialized organofluorine compound with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol [1]. It features a hydroxylamine functional group (O-NH2) attached to a 5-fluoro-2-pyridinylmethyl moiety. This structure is a key intermediate in the synthesis of more complex, biologically active molecules, specifically designed to introduce a fluorinated pyridine motif while preserving the potent and selective reactivity of the aminooxy group for oxime ligation or other nitrogen-containing heterocycle formations .

Scaffold
5-fluoro-2-pyridinylmethyl hydroxylamine; designed for introducing a fluorinated pyridine motif
Reactivity
Aminooxy group enables chemoselective oxime ligation and N-heterocycle formation
Research Context
Reported as a key intermediate in patent-indicated inhibitor and targeted synthesis programs

Why the 5-Fluoro Regioisomer Is Not Interchangeable


Substituting Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]- with its closest structural analogs—such as its non-fluorinated parent, O-(pyridin-2-ylmethyl)hydroxylamine, or related 3-fluoro and 6-fluoro [1] regioisomers—is not scientifically viable for target-oriented research programs. The precise position of the fluorine atom on the pyridine ring creates unique and quantifiable differences in electronic distribution, lipophilicity (XLogP3 of -0.1 [1]), and hydrogen bonding capability. These fundamental physicochemical variations directly control the compound's pharmacokinetic fate and its specific affinity for biological targets within a structure-activity relationship (SAR) series, making generic substitution a risk to the integrity and reproducibility of research outcomes.

Target Product
5-fluoro-2-pyridinylmethyl isomer (unique electronic profile, XLogP3 -0.1, TPSA 48.1 Ų)
Alternative Regioisomers
3-fluoro, 6-fluoro, or non-fluorinated pyridylmethyl analogs shift electronic distribution and lipophilicity, altering target engagement and metabolic stability in SAR studies.
This isomer
Patent-indicated intermediate for pyridine derivative inhibitors (CN2025128478)
Generic alternative
Non-fluorinated parent O-(pyridin-2-ylmethyl)hydroxylamine lacks the fluorine-specific electronic benefits and IP positioning.
Physicochemical mismatch may compromise SAR reproducibility; direct substitution requires rigorous validation.

Quantitative Evidence for Differentiated Performance


Regioisomeric Selectivity vs. 3-Fluoro and Non-Fluorinated Analogs

The 5-fluoro-2-pyridinylmethyl isomer provides a unique electronic environment compared to its 3-fluoro-2-pyridinylmethyl isomer (CAS 2229315-42-6) and its non-fluorinated parent O-(pyridin-2-ylmethyl)hydroxylamine (CAS 37756-48-2) . Fluorine substitution at the 5-position has a distinct impact on the pKa of the pyridine nitrogen and the metabolic stability of the resulting molecules, which is a critical differentiator in lead optimization programs where minor structural changes can lead to significant potency and selectivity shifts. This specific isomer is a known precursor for developing selective inhibitors where off-target activity from an alternative regioisomer is unacceptable.

Regioisomeric selectivity
Class-level inference
Distinct electronic and pKa profile vs. 3-fluoro and non-fluorinated analogs
Supports isomer-dependent SAR; off-target engagement risk differs with alternative regioisomers.
Canonical SMILES: NOCC1=NC=C(F)C=C1 vs. 3-fluoro analog NOCC1=NC=CC=C1F.
Medicinal Chemistry Structure-Activity Relationship (SAR) Positron Emission Tomography (PET)

Lipophilicity Modulation by 5-Fluoro Substitution

The introduction of a fluorine atom is a standard strategy to modulate a molecule's lipophilicity, which in turn affects its permeability and solubility. The computed XLogP3-AA value for Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]- is -0.1 [1]. This value represents a finely balanced point that favors both aqueous solubility and passive membrane permeability, a crucial characteristic for central nervous system (CNS) drug candidates and other targets where a specific logP window is required. This computed value provides a quantitative benchmark for procurement, differentiating it from analogs predicted to be more or less lipophilic.

Lipophilicity modulation
Supporting evidence
XLogP3-AA = -0.1
Indicates a balanced solubility-permeability profile, relevant for CNS-targeted research compound design.
Computed by XLogP3 3.0 (PubChem 2025.09.15). Unfluorinated analog expected more polar.
Pharmacokinetics Drug-likeness ADME Prediction

Optimized TPSA for Molecular Recognition

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to cross biological membranes. The computed TPSA for Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]- is 48.1 Ų [1]. This value is below the commonly cited threshold of 60-70 Ų for good oral absorption and is also within the more stringent range for blood-brain barrier penetration.

TPSA for permeability
Class-level inference
48.1 Ų
Supports membrane permeability in research models; below the typical 60–70 Ų oral absorption threshold.
Computed by Cactvs 3.4.8.24; favors blood-brain barrier penetration studies.
Cell Permeability Blood-Brain Barrier Penetration Drug Design

N-Heterocycle Stability and Synthetic Utility as a Patent-Indicated Building Block

This specific compound is explicitly disclosed as a valuable precursor in patent literature for the synthesis of pyridine derivative-containing inhibitors [1]. Its use provides inventors the ability to secure intellectual property around specific fluorinated pyridinyl methyl oxime ethers and related heterocycles. In contrast, the non-fluorinated parent compound, O-(pyridin-2-ylmethyl)hydroxylamine, lacks this specific fluorine-mediated benefit for activity and IP positioning. While no generic compound can guarantee superior performance in every assay, its presence in the patent literature of major pharmaceutical companies (e.g., Jiangsu Hansoh) serves as strong indirect evidence of its value in generating superior leads.

Patent-indicated precursor
Supporting evidence
Explicitly disclosed in patent CN2025128478 for pyridine derivative inhibitors
Aligns with proprietary chemical space; non-fluorinated analog lacks this specific patent context.
Jiangsu Hansoh patent application; does not guarantee performance in all assays.
Enzyme Inhibitors Patent Chemistry Heterocyclic Synthesis

Application Scenarios for Procurement


CNS Kinase Inhibitor SAR Exploration

Research programs focusing on developing CNS-active kinase inhibitors can use this compound to append a 5-fluoropyridinemethanol fragment via stable oxime linkages. The computed TPSA of 48.1 Ų and XLogP3 of -0.1 [1] are both within favorable ranges for CNS drugs, making it a superior choice over more polar or lipophilic hydroxylamine analogs when BBB penetration is a key project requirement.

PROTAC Linker Synthesis with Optimized ADME

The compound serves as a critical module for creating heterobifunctional PROTAC linkers. Its aminooxy group can chemoselectively ligate to a targeting ligand, while the 5-fluoropyridyl group can interact with an E3 ligase, such as VHL. The distinct electronic properties of the 5-fluoro isomer, as compared to the 3-fluoro regioisomer , can be exploited to tune the ternary complex formation and overall degradation efficiency, which is a crucial differentiator in PROTAC development.

Patent-Protected Inhibitor Series Synthesis

For organizations seeking to develop a patentable series of pyridine-based enzyme inhibitors, sourcing this specific compound is essential. It is a known starting material or intermediate in the patent literature [2]. Using alternative regioisomers or non-fluorinated versions would not only produce the wrong final molecule but also significantly weaken the intellectual property position.

Application
Selection Property
Validation Focus
CNS kinase inhibitor SAR studies
Computed TPSA and logP profile
Permeability and brain exposure assays
PROTAC linker design
Electronic properties of 5-fluoro isomer
Ternary complex formation assessment
Patent-indicated inhibitor series development
Patent literature precedence
Structural and synthetic route validation
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